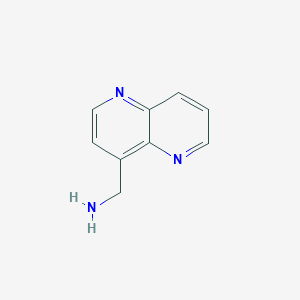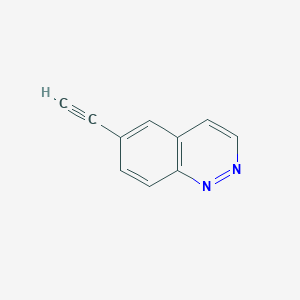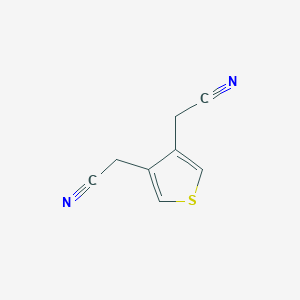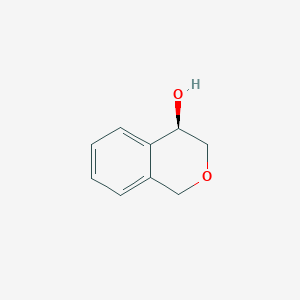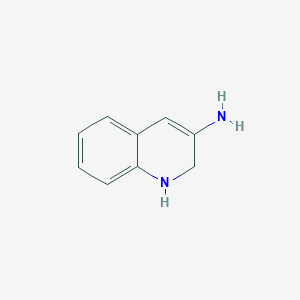
4,5-Dichloro-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H3Cl2NO It is characterized by a pyrrole ring substituted with two chlorine atoms at positions 4 and 5, and an aldehyde group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1H-pyrrole-2-carbaldehyde typically involves the chlorination of 1H-pyrrole-2-carbaldehyde. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 4,5-Dichloro-1H-pyrrole-2-carboxylic acid.
Reduction: 4,5-Dichloro-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4,5-Dichloro-1H-pyrrole-2-carbaldehyde exerts its effects is primarily through its reactivity with nucleophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or modification of biological pathways. The chlorine atoms also contribute to the compound’s reactivity by facilitating electrophilic substitution reactions.
Comparison with Similar Compounds
4,5-Dichloro-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:
4,5-Dibromo-1H-pyrrole-2-carbaldehyde: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
1H-Pyrrole-2-carbaldehyde: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
4,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Substituted with methyl groups instead of chlorine, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
33515-59-2 |
|---|---|
Molecular Formula |
C5H3Cl2NO |
Molecular Weight |
163.99 g/mol |
IUPAC Name |
4,5-dichloro-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-1-3(2-9)8-5(4)7/h1-2,8H |
InChI Key |
WIOFATNDEWELQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


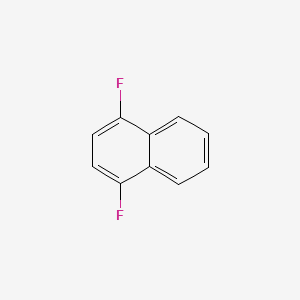
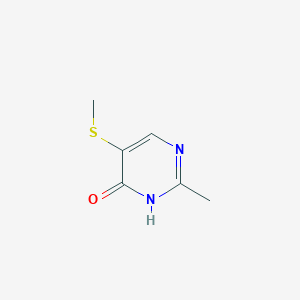
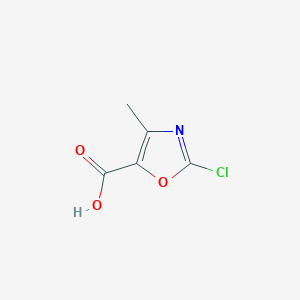
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
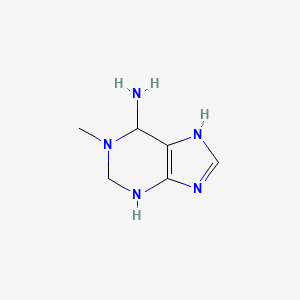


![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
